molecular formula C9H6ClNO B1436754 3-Chloroisoquinolin-6-ol CAS No. 1374652-53-5

3-Chloroisoquinolin-6-ol

Cat. No.: B1436754
CAS No.: 1374652-53-5
M. Wt: 179.6 g/mol
InChI Key: UGPQRQFIFJTENM-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-6-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 6-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as silver nitrate. This reaction proceeds through a continuous process of cyclization, oxidation, and elimination driven by aromatization .

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction is carried out under acidic conditions, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive isoquinoline alkaloids.

    Industry: Utilized in the production of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 3-Chloroisoquinolin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinolin-5-ol: Similar structure but with the hydroxyl group at the 5-position.

    Isoquinoline: The parent compound without the chlorine and hydroxyl substituents.

    6-Hydroxyisoquinoline: Lacks the chlorine atom at the 3-position

Uniqueness

3-Chloroisoquinolin-6-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQRQFIFJTENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-53-5
Record name 3-Chloro-6-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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